

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxyaniline

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Compound of Interest

Compound Name: 2,3-Difluoro-4-methoxyaniline

Cat. No.: B125198

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,3-Difluoro-4-methoxyaniline**, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. While detailed experimental data and specific biological applications for this particular isomer are not extensively documented in publicly available literature, this guide summarizes its fundamental molecular characteristics. The structural features of this compound, combining the electron-withdrawing effects of two fluorine atoms with the electron-donating methoxy group on an aniline scaffold, suggest its potential as a versatile building block in the synthesis of novel chemical entities.

Core Molecular Data

The foundational quantitative data for **2,3-Difluoro-4-methoxyaniline** is summarized in the table below. This information is crucial for its identification, characterization, and use in synthetic chemistry.

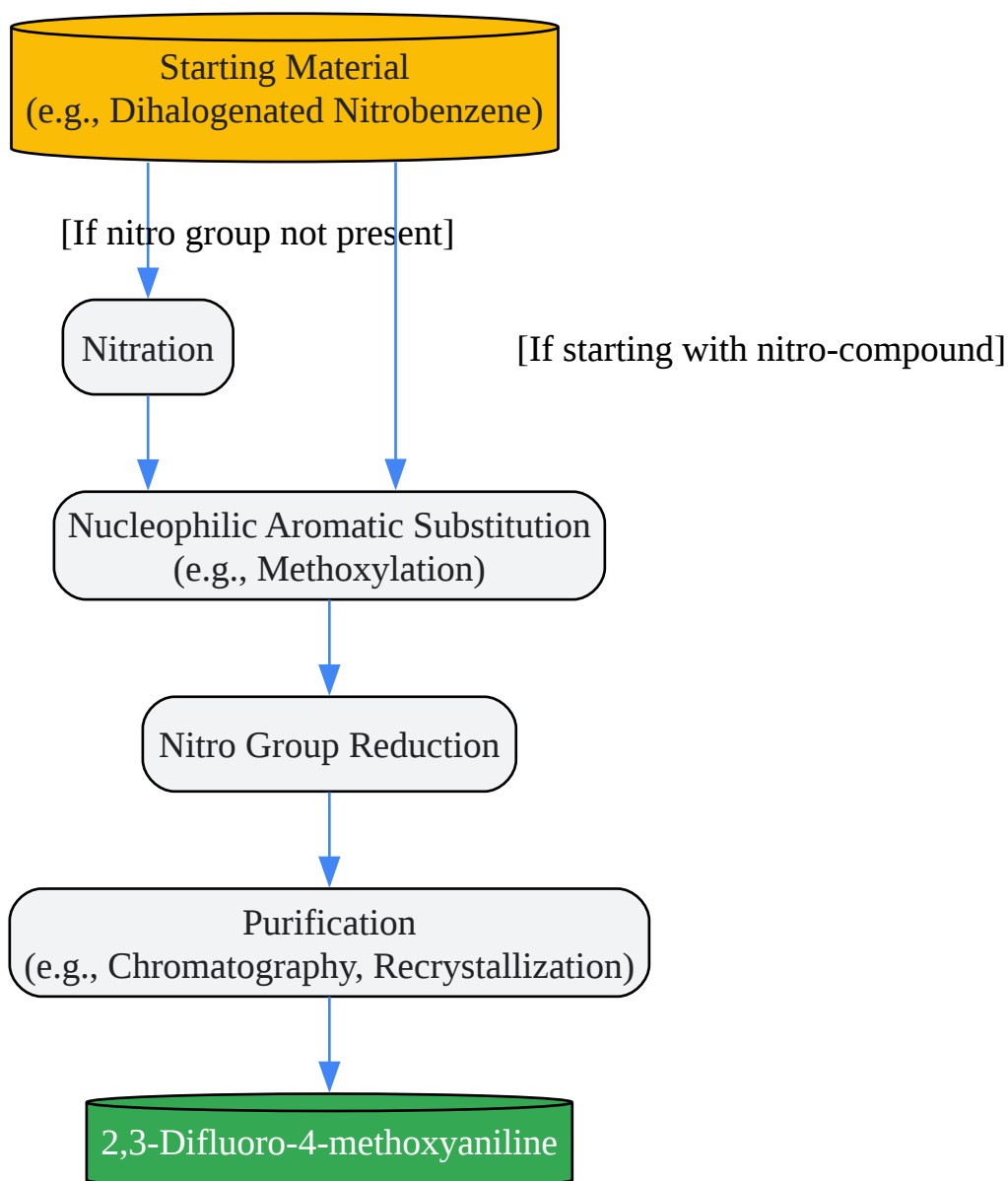
Property	Value
Molecular Formula	C ₇ H ₇ F ₂ NO
Molecular Weight	159.13 g/mol
CAS Number	155020-51-2

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis of **2,3-Difluoro-4-methoxyaniline** are not readily available in the public domain. However, general synthetic strategies for substituted anilines can be adapted. A plausible synthetic approach would likely involve a multi-step process starting from a commercially available substituted benzene derivative. Key reaction types that could be employed include:

- Nitration: Introduction of a nitro group onto an aromatic ring.
- Nucleophilic Aromatic Substitution (S_NA_r): Displacement of a leaving group (such as a halogen) by a nucleophile (like a methoxide) on the aromatic ring.
- Reduction of the Nitro Group: Conversion of the nitro group to a primary amine, typically using reducing agents like tin(II) chloride, iron in acidic medium, or catalytic hydrogenation.

General Workflow Concept for Substituted Aniline Synthesis:



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Caption: A generalized synthetic workflow for substituted anilines.

It is critical for researchers to perform thorough literature searches for analogous transformations and to conduct small-scale pilot reactions to optimize conditions for the synthesis of **2,3-Difluoro-4-methoxyaniline**.

Applications in Drug Development

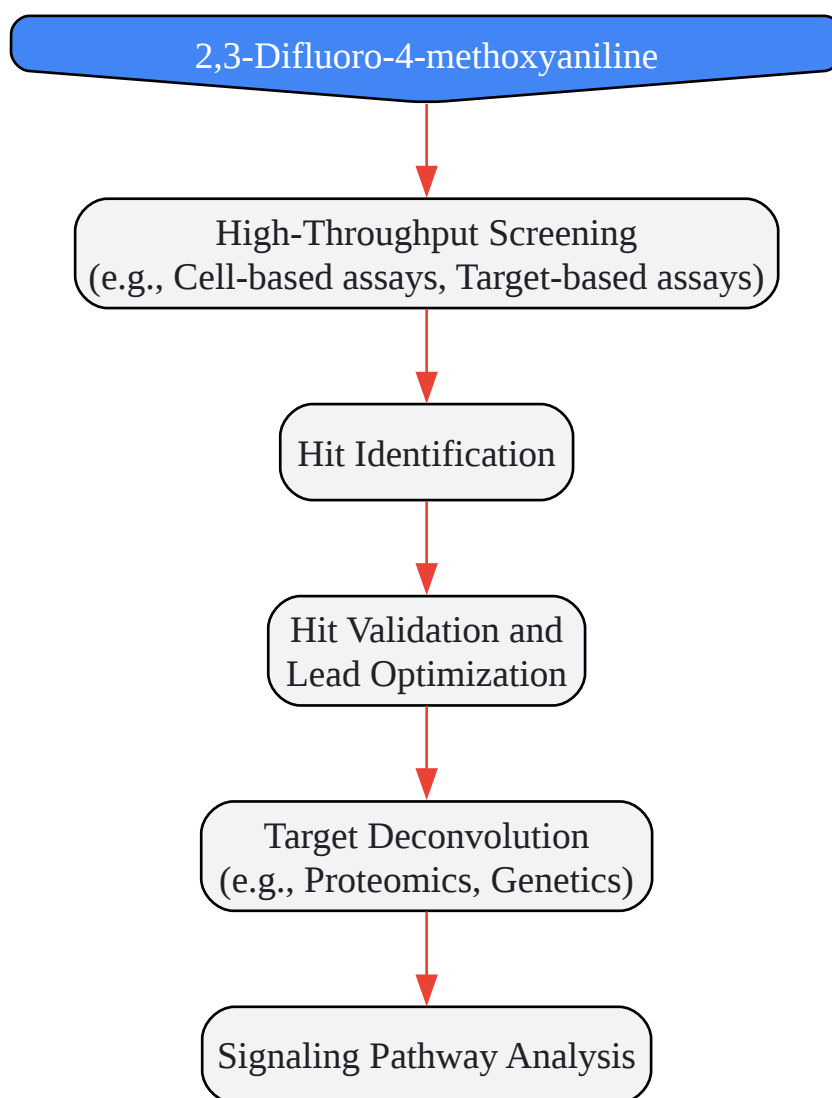
While the strategic incorporation of fluorine and methoxy groups into aniline scaffolds is a common strategy in drug design to modulate physicochemical properties and biological activity, specific applications of **2,3-Difluoro-4-methoxyaniline** in drug development are not well-documented in available literature.

Fluorinated anilines, in general, serve as important intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors for oncology and agrochemicals. The unique substitution pattern of **2,3-Difluoro-4-methoxyaniline** could offer advantages in terms of metabolic stability, binding affinity, and lipophilicity for novel drug candidates. However, without specific examples of its incorporation into biologically active compounds, its role remains theoretical.

Signaling Pathways

There is currently no available information linking **2,3-Difluoro-4-methoxyaniline** to the modulation of specific signaling pathways. Research in this area would be required to elucidate any potential biological targets and mechanisms of action. A general approach to identifying such interactions is outlined below.

Hypothetical Workflow for Biological Target Identification:



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